molecular formula C18H19ClN2O4S2 B2685393 N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 900001-58-3

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2685393
CAS RN: 900001-58-3
M. Wt: 426.93
InChI Key: KNPJGEJKMFQHGS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Alzheimer’s Disease Research

A study by Rehman et al. (2018) explored the synthesis of N-substituted derivatives of a compound structurally similar to N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, focusing on their enzyme inhibition activity against acetylcholinesterase.

Cannabinoid Receptor Antagonists

Research by Lan et al. (1999) discussed the development of pyrazole derivatives as cannabinoid receptor antagonists. Their study provided insights into the structure-activity relationships of these compounds, which can help in characterizing cannabinoid receptor binding sites and developing pharmacological probes.

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing structures similar to the chemical . These compounds were evaluated for their antibacterial potentials, demonstrating significant activity against various bacterial strains.

Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of piperidine derivatives for their anti-acetylcholinesterase activity. These compounds showed potential for use as antidementia agents due to their significant inhibitory effects on the acetylcholinesterase enzyme.

Molecular Interaction Studies

A molecular interaction study conducted by Shim et al. (2002) focused on a compound structurally similar to N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide. They analyzed the conformational properties and binding interactions of these compounds with the CB1 cannabinoid receptor.

Development of SPECT Radioligand

Lan et al. (1996) synthesized and labeled a compound analogous to the chemical with iodine-123. This compound was identified as a potential SPECT radioligand for studying brain cannabinoid CB1 receptors.

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) synthesized sulfonyl hydrazone scaffolds with piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, contributing to the understanding of their potential therapeutic uses.

Lewis Basic Catalysts for Hydrosilylation

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for hydrosilylation of N-aryl imines. Their study highlights the chemical versatility and potential applications of such compounds in synthetic chemistry.

properties

IUPAC Name

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-12(22)13-2-4-15(5-3-13)20-18(23)14-8-10-21(11-9-14)27(24,25)17-7-6-16(19)26-17/h2-7,14H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJGEJKMFQHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

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